Levoxadrol hydrochloride

Description

Historical Context and Early Investigational Research

The initial investigation into levoxadrol (B1675189) and its related compounds emerged from the broader exploration of arylcyclohexylamines, a class of chemicals that includes the dissociative anesthetic phencyclidine (PCP). annualreviews.org The psychoactive properties of PCP, which led to its discontinuation for human use in the mid-1960s, spurred research into related molecules to identify compounds with more desirable therapeutic profiles. annualreviews.org

Early studies focused on understanding the mechanism of action of these compounds, with research indicating that they interact with multiple neurotransmitter systems, including the dopaminergic, cholinergic, and serotonergic systems. nih.gov Specifically, compounds like PCP were found to inhibit the reuptake and enhance the release of dopamine. nih.gov They also demonstrated an ability to inhibit the uptake of serotonin. annualreviews.org

Stereochemical Considerations in Levoxadrol Hydrochloride Discovery and Related Compounds

A pivotal aspect of the research into dioxadrol (B1208953) derivatives is the concept of stereochemistry, which examines the spatial arrangement of atoms within molecules. The differential pharmacological activities of the enantiomers of dioxadrol—levoxadrol and dexoxadrol (B1663360)—highlight the importance of stereoisomerism in drug action.

Dexoxadrol, the dextrorotatory isomer, exhibits pharmacological effects similar to PCP. jneurosci.org In contrast, levoxadrol is reported to be virtually devoid of PCP-like activity. jneurosci.org This stark difference in the biological activity of the two isomers underscores the stereospecific nature of the receptor interactions. Research has shown that dexoxadrol is significantly more potent than levoxadrol in binding to the PCP receptor, with some studies indicating a 100-fold difference in potency. umich.edu This stereoselectivity has allowed researchers to use dexoxadrol and levoxadrol as tools to differentiate between effects mediated by the PCP receptor and other mechanisms.

The synthesis and evaluation of various isomers of related compounds have been a common strategy in this field of research. nih.govnih.gov By creating and testing different spatial configurations of a molecule, scientists can identify the specific structural features responsible for its biological activity. nih.govresearchgate.net

Contemporary Research Paradigms and Objectives for Levoxadrol Hydrochloride

While early research laid the groundwork for understanding the basic pharmacology of levoxadrol, contemporary research, though limited, would likely fall under the umbrella of developing novel therapeutics with precise mechanisms of action. The distinct pharmacological profile of levoxadrol, particularly its classification as a smooth muscle relaxant and local anesthetic, presents potential avenues for investigation. medkoo.comgoogle.com

Modern drug discovery efforts often focus on designing molecules that selectively interact with specific biological targets to minimize off-target effects. The stereochemical understanding gained from early studies on levoxadrol and dexoxadrol is crucial in this regard. The objective of such research is to "de-risk" novel investigational drugs by thoroughly characterizing their target engagement and physiological effects in early-stage trials. nih.gov

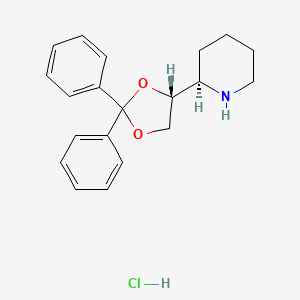

Structure

3D Structure of Parent

Properties

CAS No. |

23257-58-1 |

|---|---|

Molecular Formula |

C20H24ClNO2 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m1./s1 |

InChI Key |

GYPWNVSWCIMIHQ-VOMIJIAVSA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Canonical SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Other CAS No. |

23257-58-1 3666-69-1 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

4741-41-7 (Parent) 4792-18-1 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

l-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane levoxadrol levoxadrol hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Levoxadrol Hydrochloride

Established Synthetic Pathways for Levoxadrol (B1675189) Hydrochloride

The foundational synthesis of levoxadrol, along with its enantiomer dexoxadrol (B1663360) and their racemic mixture dioxadrol (B1208953), has been attributed to the work of Hardie and co-workers in 1966. psu.edu While the specific details of the original publication by Hardie et al. are not extensively publicly available, subsequent literature consistently refers to this work as the established procedure. psu.edu

A general approach to synthesizing structurally related 1,3-dioxolane-4-yl-alkyl amines is detailed in U.S. Patent 3,629,287. This patent describes the synthesis of compounds such as 2-ethyl-2-phenyl-1,3-dioxolane-4-ethylamine. The synthesis commences with the reaction of 3,4-dihydroxybutyronitrile with 1-phenyl-1,1-dipropoxypropane in the presence of p-toluenesulfonic acid to yield 2-ethyl-2-phenyl-1,3-dioxolane-4-acetonitrile. google.com The resulting nitrile is then reduced, for example, using hydrogenation with a rhodium on alumina (B75360) catalyst, to afford the final amine product. google.com This methodology provides a representative pathway for the construction of the core 2-substituted-2-phenyl-1,3-dioxolane-4-alkylamine structure inherent to levoxadrol.

Table 1: Representative Synthetic Steps for a 1,3-Dioxolane-4-yl-alkyl amine

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | 3,4-dihydroxybutyronitrile, 1-phenyl-1,1-dipropoxypropane | p-toluenesulfonic acid | 2-ethyl-2-phenyl-1,3-dioxolane-4-acetonitrile |

| 2 | 2-ethyl-2-phenyl-1,3-dioxolane-4-acetonitrile | Hydrogen, 5% Rhodium on Alumina | 2-ethyl-2-phenyl-1,3-dioxolane-4-ethylamine |

This table illustrates a general synthetic route for a compound structurally related to Levoxadrol, as described in patent literature. google.com

Development of Novel Synthetic Routes for Levoxadrol Hydrochloride

While the Hardie method remains a cornerstone, contemporary research focuses on developing more efficient and novel synthetic routes for 1,3-dioxolane (B20135) derivatives, which could be applied to the synthesis of levoxadrol hydrochloride. One such approach involves the use of Montmorillonite K10 as a catalyst for the synthesis of 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols, offering good yields and short reaction times. nih.gov

Another innovative strategy is the iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones. This method allows for the preparation of both (R)- and (S)-β-hydroxy-1,3-dioxolanes with high enantiomeric excess by selecting the appropriate chiral NNP ligand. acs.org This technique presents a promising avenue for the stereocontrolled synthesis of key intermediates for levoxadrol and its analogues.

Furthermore, a DMAP-catalyzed [3 + 2] cycloaddition of vinyl oxiranes with activated ketone compounds has been developed to produce dioxolane derivatives. researcher.life These modern catalytic methods offer potential advantages in terms of efficiency, stereoselectivity, and milder reaction conditions compared to traditional approaches.

Derivatization Strategies for Levoxadrol Hydrochloride Analogues

The synthesis of levoxadrol analogues has been an active area of research to explore structure-activity relationships. One key strategy involves the introduction of fluorine atoms into the molecule. The synthesis of fluorinated derivatives of dioxadrol has been a subject of investigation.

Another significant approach to derivatization is the modification of the piperidine (B6355638) substructure of related compounds like dexoxadrol. A synthesis of novel dexoxadrol analogues has been described where modifications to the piperidine ring are achieved through a hetero Diels-Alder reaction of an imine with Danishefsky's diene. researchgate.net This allows for the introduction of various substituents at the 4-position of the piperidine ring. researchgate.net

The synthesis of ring and side-chain homologues of etoxadrol and dexoxadrol has also been reported. nih.gov These derivatization strategies, including the enlargement of the 1,3-dioxolane ring to a 1,3-dioxane (B1201747) ring or elongation of the distance between the oxygen heterocycle and the amino group, have led to compounds with significant NMDA receptor affinity. researchgate.netnih.gov

Table 2: Examples of Derivatization Strategies for Dioxadrol Analogues

| Derivatization Strategy | Target Modification | Synthetic Approach |

| Fluorination | Introduction of fluorine atoms | Not detailed in available sources |

| Piperidine Ring Modification | Substitution at the 4-position | Hetero Diels-Alder reaction |

| Ring Homologation | Enlargement of the 1,3-dioxolane ring | Synthesis of 1,3-dioxane analogues |

| Side-Chain Elongation | Increasing the distance to the amino group | Synthesis of side-chain homologues |

This table summarizes various strategies employed in the derivatization of compounds structurally related to Levoxadrol. researchgate.netnih.gov

Stereoselective Synthesis of Levoxadrol Hydrochloride and its Enantiomers

The stereochemistry of levoxadrol is crucial for its chemical properties. The development of stereoselective synthetic methods has therefore been a key research focus. A significant advancement in this area is the synthesis of enantiomerically pure building blocks. For instance, a synthesis of enantiomerically pure azidobutanediols has been developed, which serve as crucial precursors for the synthesis of enantiomerically pure etoxadrol and dexoxadrol homologues. nih.gov

This approach allows for the specific synthesis of the desired enantiomer. Research has shown that the NMDA receptor affinity of these compounds resides almost exclusively in the (S)-configured enantiomers. nih.gov For example, in a series of homologues, the (2S,4S)-configured 1,3-dioxolane displayed the lowest Kᵢ-value, indicating high affinity. nih.gov

The stereospecific synthesis of related structures has also been explored using other methodologies. For example, cobalt-catalyzed carbonylative coupling of alkyl tosylates and dienes has been reported for the stereospecific synthesis of dienones, which could potentially be adapted for the synthesis of chiral intermediates for levoxadrol. nih.gov These methods, which utilize chiral starting materials or catalysts, are essential for obtaining optically pure levoxadrol and its enantiomer, dexoxadrol, enabling the detailed study of their distinct chemical and biological properties. nih.gov

Preclinical Pharmacological Characterization of Levoxadrol Hydrochloride

Mechanism of Action Elucidation for Levoxadrol (B1675189) Hydrochloride

The mechanism of action for dioxolane compounds, including Levoxadrol hydrochloride, has been investigated primarily through their interaction with the central nervous system, particularly their effects on excitatory amino acid neurotransmission.

Receptor Binding Profiles and Selectivity, e.g., N-methyl-D-aspartate (NMDA) receptor antagonism and phencyclidine (PCP) receptor interactions

Levoxadrol hydrochloride is the levorotatory (-) isomer of dioxadrol (B1208953). Its pharmacological activity is best understood in comparison to its dextrorotatory (+) isomer, dexoxadrol (B1663360). The psychotomimetic effects of drugs like phencyclidine (PCP) are largely attributed to their antagonism of the N-methyl-D-aspartate (NMDA) receptor, a major excitatory receptor in the brain nih.govdrugbank.comwikipedia.org. These agents bind to a specific site within the ion channel of the NMDA receptor, often referred to as the PCP receptor or PCP binding site nih.govnih.gov.

Research on rat hippocampal slices has demonstrated that these psychotomimetic agents specifically block the NMDA receptor-mediated component of synaptic transmission nih.gov. This action is highly stereoselective. Studies show that dexoxadrol is a potent blocker of NMDA receptor-mediated synaptic responses nih.gov. In contrast, Levoxadrol is largely inactive, showing little to no antagonism at the NMDA receptor at similar concentrations nih.gov. This pronounced difference between the two isomers highlights the high degree of selectivity of the PCP binding site for the dextrorotatory configuration. While PCP itself interacts with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, its primary psychotomimetic effects are mediated through this specific NMDA receptor antagonism nih.govdrugbank.com.

Interactive Data Table: Receptor Activity of Dioxadrol Isomers

| Compound | Target Receptor | Activity |

|---|---|---|

| Levoxadrol | NMDA Receptor (PCP Site) | Inactive / No significant block |

| Dexoxadrol | NMDA Receptor (PCP Site) | Active / Potent selective block |

Ligand-Receptor Interaction Kinetics: Association (k_on) and Dissociation (k_off) Rates, and Equilibrium Dissociation Constant (Kd)

Ligand-receptor interaction kinetics quantify the dynamics of a drug binding to its target. These parameters are crucial for understanding a compound's pharmacological profile beyond simple affinity. The key kinetic constants are:

Association rate constant (k_on) : Describes the rate at which a ligand binds to a receptor excelleratebio.com.

Dissociation rate constant (k_off) : Represents the rate at which the ligand-receptor complex separates excelleratebio.comnih.gov.

Equilibrium dissociation constant (Kd) : This is the ratio of k_off to k_on (k_off/k_on) and reflects the affinity of the ligand for the receptor. A smaller Kd value indicates a higher binding affinity pharmacologycanada.orgwikipedia.org.

These kinetic parameters, particularly the dissociation rate (or its reciprocal, residence time), can be more predictive of in vivo efficacy than affinity (Kd) alone, as they describe the duration of target occupancy excelleratebio.comnih.gov. While the principles of these kinetics are well-established, specific experimentally determined values for the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (Kd) for Levoxadrol hydrochloride are not detailed in the available scientific literature.

Interactive Data Table: Definitions of Kinetic Parameters

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| Association Rate | k_on | The rate constant for the formation of the ligand-receptor complex. | Determines how quickly a drug binds to its target. |

| Dissociation Rate | k_off | The rate constant for the breakdown of the ligand-receptor complex. | Influences the duration of action; a slow k_off leads to longer residence time excelleratebio.com. |

Structure-Activity Relationship (SAR) Studies of Levoxadrol Hydrochloride and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity mans.edu.eg. For Levoxadrol, the most potent insights come from the direct comparison with its stereoisomer, dexoxadrol.

Identification of Pharmacophore Elements and Structural Determinants of Activity

The core structure of dioxadrol consists of a 2,2-diphenyl-1,3-dioxolane (B8804434) ring system linked to a piperidine (B6355638) moiety. The analysis of its isomers reveals that the three-dimensional arrangement of these components is the critical determinant of pharmacological activity nih.gov.

The key pharmacophore elements are the nitrogen atom of the piperidine ring and the aromatic phenyl rings. However, the most crucial structural feature for activity at the PCP/NMDA receptor is the stereochemistry. The receptor site demonstrates a clear preference for the dextrorotatory (+) isomer (dexoxadrol) over the levorotatory (-) isomer (Levoxadrol) nih.gov. This indicates that the specific spatial orientation of the piperidine ring relative to the diphenyl-dioxolane core is essential for a productive interaction with the binding site. The inactivity of Levoxadrol suggests that its conformation presents a steric hindrance or fails to align correctly with the necessary interaction points within the receptor's ion channel nih.gov.

Impact of Structural Modifications on Receptor Affinity and Efficacy

The most significant "structural modification" in the case of Levoxadrol is its relationship to its enantiomer, dexoxadrol. Enantiomers are molecules that are mirror images of each other, and this subtle change in stereochemistry has a profound impact on receptor affinity and efficacy nih.gov.

Affinity and Efficacy : Dexoxadrol demonstrates high affinity for the PCP binding site and is an effective antagonist of the NMDA receptor nih.gov. Levoxadrol, its mirror image, has negligible affinity and efficacy at this site nih.gov. This stark difference underscores the highly specific and chiral nature of the binding pocket. Any structural modification that alters the precise 3D arrangement of the key functional groups can drastically reduce or abolish the compound's activity. This stereospecificity is a common feature in pharmacology, where biological targets like receptors are themselves chiral and thus interact differently with the enantiomers of a drug .

Interactive Data Table: Impact of Stereochemistry on Dioxadrol Activity

| Compound (Isomer) | Stereochemistry | NMDA Receptor Antagonism | Implication for Affinity & Efficacy |

|---|---|---|---|

| Dexoxadrol | Dextrorotatory (+) | Potent and selective blockade of the receptor nih.gov. | High affinity for the PCP binding site and high efficacy as an antagonist. |

| Levoxadrol | Levorotatory (-) | No significant blockade of the receptor nih.gov. | Negligible affinity for the PCP binding site and lacks efficacy as an antagonist. |

In Vitro and in Vivo Model Systems in Levoxadrol Hydrochloride Research

Preclinical Animal Models in Levoxadrol (B1675189) Hydrochloride Research

Non-Rodent Models in Levoxadrol Hydrochloride Pharmacology

While specific public data on the use of non-rodent models in levoxadrol hydrochloride research is limited, the established paradigm for dissociative anesthetics and other central nervous system (CNS) active drugs strongly indicates the use of species such as canines (specifically beagle dogs) and non-human primates (such as rhesus monkeys). The rationale for their inclusion in preclinical research programs is well-documented.

Canine Models: Beagle dogs are a standard non-rodent species in pharmaceutical toxicology and safety pharmacology studies. Their cardiovascular and central nervous systems share important similarities with humans, making them valuable for assessing the effects of compounds like levoxadrol hydrochloride. Studies in dogs can provide crucial data on hemodynamics, respiratory function, and neurobehavioral effects that may not be fully recapitulated in rodent models.

Non-Human Primate Models: Non-human primates (NHPs) are considered highly predictive models for human responses to CNS-active drugs due to their close genetic, anatomical, and physiological resemblance to humans. For dissociative anesthetics, NHPs are particularly important for evaluating higher-order cognitive and behavioral effects. Research in these models can offer insights into the abuse potential and the nuanced psychoactive properties of the compound, which are difficult to assess in other species. Studies in NHPs can help to characterize the full spectrum of a drug's effects on the central nervous system, including its impact on learning, memory, and sensory perception.

Due to the absence of specific published research findings for levoxadrol hydrochloride in these non-rodent models, a detailed data table cannot be constructed at this time. The data from such studies, if conducted, would likely be proprietary to the developing pharmaceutical entity. However, a hypothetical representation of the types of data that would be collected in such studies is presented below to illustrate the research focus.

Hypothetical Data Collection in Non-Rodent Models for Levoxadrol Hydrochloride

| Parameter | Canine Model (Beagle) | Non-Human Primate Model (Rhesus) | Rationale |

| Pharmacokinetics | Cmax, Tmax, AUC, t1/2, Bioavailability | Cmax, Tmax, AUC, t1/2, Bioavailability | To understand drug absorption, distribution, metabolism, and excretion (ADME) profiles and how they compare to human data. |

| Cardiovascular Effects | Heart Rate, Blood Pressure, ECG | Heart Rate, Blood Pressure, ECG | To assess potential cardiovascular risks, a known concern with some anesthetic agents. |

| Respiratory Effects | Respiratory Rate, Tidal Volume, Blood Gases | Respiratory Rate, Tidal Volume, Blood Gases | To evaluate the impact on respiratory function, a critical safety parameter for anesthetics. |

| Neurobehavioral Effects | Observational assessments of sedation, ataxia, and arousal. | Behavioral paradigms assessing cognitive function, sensory perception, and potential for abuse. | To characterize the central nervous system effects, from basic sedation to complex cognitive changes. |

Translational Relevance of Preclinical Animal Models in Drug Development

The ultimate goal of preclinical animal studies is to provide data that can be reliably extrapolated to predict the safety and efficacy of a drug in humans. The use of a multi-species approach, incorporating both rodent and non-rodent models, is a cornerstone of this translational strategy.

The physiological and metabolic differences between rodents and humans can sometimes lead to discrepancies in drug responses. Non-rodent models, such as dogs and non-human primates, can help to bridge this "translational gap." For instance, the metabolic pathways for certain drugs can be more similar between dogs or primates and humans than between rodents and humans. Understanding these species-specific differences is vital for accurate risk assessment.

For a compound like levoxadrol hydrochloride, which acts on the central nervous system to produce a state of dissociative anesthesia, the translational relevance of animal models is particularly critical. While rodent models are useful for initial screening and mechanistic studies, the complex behavioral and cognitive effects of such drugs are better modeled in species with more sophisticated nervous systems.

The data generated from non-rodent models are integral to establishing a safe starting dose for human clinical trials and for identifying potential adverse effects that need to be monitored in patients. The collective findings from in vitro studies and in vivo research across multiple species provide a more complete picture of a drug's pharmacological and toxicological profile, thereby enhancing the probability of successful clinical development.

Computational Approaches and Molecular Modeling of Levoxadrol Hydrochloride

Ligand-Based and Structure-Based Drug Design for Levoxadrol (B1675189) Hydrochloride Analogs

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both methodologies offer distinct advantages in the quest to develop novel therapeutic agents, such as analogs of Levoxadrol hydrochloride.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or poorly characterized. gardp.org This approach relies on the knowledge of molecules that are known to interact with the target. acs.org The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. For Levoxadrol hydrochloride, LBDD could involve the analysis of a series of known NMDA receptor antagonists or sigma receptor ligands to build a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are critical for biological activity. acs.org This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Additionally, Quantitative Structure-Activity Relationship (QSAR) studies, a key component of LBDD, can be developed to correlate the physicochemical properties of Levoxadrol analogs with their observed biological activities.

Structure-Based Drug Design (SBDD) , conversely, is utilized when the 3D structure of the target receptor, such as the NMDA receptor or the sigma-1 receptor, has been determined through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov With the known crystal structure of the human σ1 receptor, for instance, SBDD becomes a powerful tool. nih.gov This approach involves using the receptor's structure to design ligands that can bind to it with high affinity and selectivity. Molecular docking, a primary SBDD technique, can be used to predict how Levoxadrol hydrochloride and its analogs might fit into the binding pocket of a target receptor. acs.org These docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for designing more potent molecules. youtube.com

The development of analogs for a compound like Levoxadrol, which has a dioxolane ring structure, could be guided by both approaches. LBDD might be used to understand the general structural requirements for activity among similar dissociative anesthetics, while SBDD could be used to fine-tune the interactions of new analogs within the specific binding sites of the NMDA or sigma receptors.

Molecular Docking and Dynamics Simulations of Levoxadrol Hydrochloride-Receptor Complexes

To gain a deeper, dynamic understanding of how Levoxadrol hydrochloride interacts with its target receptors, molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide insights into the binding modes and the stability of the drug-receptor complex over time.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Levoxadrol hydrochloride, this would involve computationally placing the molecule into the binding site of a receptor like the NMDA receptor ion channel or the sigma-1 receptor. The output of a docking simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity. For example, in studies of phencyclidine (PCP) analogs, docking is used to understand how different substitutions on the molecule affect its fit within the NMDA receptor channel. nih.govmdpi.com A hypothetical docking study of Levoxadrol analogs could yield data on their binding energies, providing a rationale for their differing potencies.

Interactive Data Table: Hypothetical Docking Scores of Levoxadrol Analogs at the NMDA Receptor

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions (Amino Acid Residues) |

| Levoxadrol | -8.5 | Asn616, Met617 |

| Analog A | -9.2 | Asn616, Met617, Tyr647 |

| Analog B | -7.8 | Met617 |

| Analog C | -8.9 | Asn616, Phe618 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. wikipedia.org For Levoxadrol hydrochloride and its analogs, a QSAR model could be developed to predict their potency as NMDA receptor antagonists or their affinity for sigma receptors.

The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For Levoxadrol, this could be a series of dioxolane derivatives with experimentally measured binding affinities. researchgate.net Next, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecules, such as their size, shape, lipophilicity (logP), and electronic properties.

Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity. wikipedia.org A successful QSAR model can then be used to predict the activity of new, unsynthesized analogs of Levoxadrol. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby saving time and resources. For example, a 3D-QSAR study on isoxazole (B147169) derivatives identified that hydrophobicity and electronegativity at specific positions were crucial for their agonistic activity. mdpi.com A similar study on Levoxadrol analogs could reveal which structural modifications are most likely to enhance its desired pharmacological effects.

Interactive Data Table: Example of a QSAR Model for NMDA Receptor Antagonists

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | 0.45 | Lipophilicity | Positive |

| Molecular Weight | -0.12 | Size of the molecule | Negative |

| Hydrogen Bond Donors | -0.87 | Number of H-bond donors | Negative |

| TPSA | 0.23 | Topological Polar Surface Area | Positive |

This hypothetical model suggests that increasing lipophilicity and polar surface area while decreasing molecular weight and the number of hydrogen bond donors would lead to more potent NMDA receptor antagonism in this series of compounds.

Computational Predictions of Receptor Interactions and Binding Affinity

A primary goal of computational modeling in drug design is the accurate prediction of how strongly a ligand will bind to its receptor, a quantity known as binding affinity. Various computational methods can be employed to estimate the binding affinity of Levoxadrol hydrochloride and its derivatives.

Molecular docking programs provide a "scoring function" that serves as an initial, rapid estimate of binding affinity. While useful for ranking compounds in virtual screening, these scores are often not precise enough for accurate quantitative predictions.

More rigorous methods, such as free energy calculations, can provide more accurate predictions. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the binding free energy by analyzing snapshots from an MD simulation. These methods have been successfully used to predict the binding affinities of various ligands to their receptors. mdpi.com

For Levoxadrol hydrochloride, these computational predictions could be invaluable. By accurately predicting the binding affinity of a series of designed analogs for the NMDA and sigma receptors, researchers could identify candidates with a desired selectivity profile. For instance, an analog that is predicted to have a high affinity for the NMDA receptor but a low affinity for other receptors could be a promising candidate for further development with a potentially lower risk of off-target side effects. Studies on dextrorphan, a metabolite of dextromethorphan, have shown that it has a high-affinity binding site at the NMDA receptor, and computational models can help elucidate the specific molecular determinants for this high-affinity binding. nih.govresearchgate.net Similar approaches could be applied to Levoxadrol to understand the structural basis of its receptor interactions and binding affinity.

Metabolic Fate and Pathway Analysis of Levoxadrol Hydrochloride in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Matrices

No specific studies detailing the in vitro metabolic stability of Levoxadrol (B1675189) hydrochloride in non-human matrices such as liver microsomes, S9 fractions, or hepatocytes from preclinical species (e.g., rats, mice, dogs, monkeys) were identified. researchgate.netnuvisan.com Such studies are crucial in early drug development to determine a compound's intrinsic clearance and predict its hepatic extraction ratio. nih.govsolvobiotech.com

The process would typically involve incubating Levoxadrol hydrochloride with liver subcellular fractions and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netthermofisher.com This would allow for the calculation of key pharmacokinetic parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). solvobiotech.comthermofisher.com Furthermore, metabolite identification studies would be conducted to determine the chemical structures of biotransformation products formed in these in vitro systems. evotec.comwuxiapptec.comnih.gov However, no such data or identified metabolites for Levoxadrol hydrochloride have been reported in the available literature.

Cross-Species Comparative Metabolism Studies in Preclinical Models

Information on the comparative metabolism of Levoxadrol hydrochloride across different preclinical species is not available. Cross-species metabolism studies are essential for selecting the most appropriate animal models for toxicology studies, ensuring that the metabolic profile in the chosen species is as similar as possible to that expected in humans. bioivt.comnih.gov These studies compare the types and amounts of metabolites formed in various species like rats, dogs, and non-human primates. bioivt.comnih.gov Significant qualitative or quantitative differences in metabolic pathways can impact the interpretation of toxicology data. bioivt.com Without experimental data, it is not possible to discuss whether the metabolic pathways of Levoxadrol hydrochloride are consistent across common preclinical models or if species-specific metabolites are formed.

Elucidation of Novel or Non-Canonical Metabolic Pathways

There is no information available regarding any novel or non-canonical metabolic pathways for Levoxadrol hydrochloride. The discovery of unusual metabolic pathways is an important aspect of drug metabolism research, as it can reveal unexpected biotransformation reactions that may have toxicological or pharmacological significance. researchgate.net Such pathways might involve atypical enzymatic reactions or the formation of unique conjugates. The elucidation of these pathways requires sophisticated analytical techniques to identify unexpected metabolite structures. researchgate.net No such investigations or findings have been published for Levoxadrol hydrochloride.

Enzymatic Biotransformation Mechanisms of Levoxadrol Hydrochloride

The specific enzymes responsible for the biotransformation of Levoxadrol hydrochloride have not been identified. Drug metabolism is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govwikipedia.org Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis. nih.govwikipedia.org Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to facilitate excretion. nih.govslideshare.net

Studies to determine the enzymatic mechanisms would involve incubating Levoxadrol hydrochloride with specific recombinant human enzymes (e.g., individual CYPs) or using specific chemical inhibitors in liver microsome assays. This would help pinpoint which enzyme isoforms are responsible for its primary metabolism. No such studies have been documented for Levoxadrol hydrochloride.

Compound Names

Advanced Analytical Methodologies for Levoxadrol Hydrochloride Research

Spectroscopic Methods for Quantification and Characterization, e.g., UV Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely accessible technique for the quantification of pharmaceutical compounds. researchgate.netijprajournal.com This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For the analysis of a compound like levoxadrol (B1675189) hydrochloride, the first step would involve identifying its wavelength of maximum absorbance (λmax) in a suitable solvent. neuroquantology.com A standard solution of the compound is scanned across a range of UV wavelengths to determine the λmax, which provides the highest sensitivity for quantification. neuroquantology.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. researchgate.net The concentration of levoxadrol hydrochloride in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net

Derivative spectroscopy can also be employed to enhance the resolution of overlapping spectral bands and to reduce background interference, thereby improving the specificity and accuracy of the quantification. researchgate.net

Chromatographic Techniques for Purity and Content Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture, making them crucial for assessing the purity and content of levoxadrol hydrochloride. labinsights.nlopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. labinsights.nl In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of components is based on their differential interactions with the stationary and mobile phases.

For purity and content analysis of levoxadrol hydrochloride, a reversed-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for identification. researchgate.net The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. researchgate.net HPLC can effectively separate levoxadrol hydrochloride from any impurities or degradation products, providing a precise measure of its purity. labinsights.nl The use of a UV-Vis detector is common in HPLC systems, offering excellent linearity for quantitative analysis. nih.gov

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 μm). researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. researchgate.net

When coupled with tandem mass spectrometry (MS/MS), UHPLC becomes an exceptionally powerful tool for both quantification and structural elucidation. nih.gov After separation by the UHPLC system, the analyte enters the mass spectrometer, where it is ionized. The first quadrupole of the tandem mass spectrometer selects the precursor ion (the ionized levoxadrol hydrochloride molecule). This ion is then fragmented, and the second quadrupole selects specific product ions for detection. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for analyzing complex samples. mdpi.com UHPLC-MS/MS is particularly valuable for the analysis of levoxadrol hydrochloride in biological matrices, where high sensitivity is required to detect low concentrations. nih.gov

Method Validation Parameters in Academic Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated. researchgate.net The validation process involves a series of experiments to demonstrate that the method is reliable, accurate, and reproducible. Key validation parameters, as often guided by the International Council for Harmonisation (ICH) guidelines, include: pharmaguideline.comresearchgate.net

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (r²) is indicative of good linearity. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net

Accuracy: Accuracy is the measure of how close the experimental value is to the true or accepted value. researchgate.net It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Limits of Detection and Quantification (LOD/LOQ):

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com The LOQ is a critical parameter for the analysis of impurities and for determining low concentrations of the analyte in biological fluids. scielo.br

Table 1: Key Method Validation Parameters and Their Significance

| Parameter | Description | Importance in Research |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net | Establishes a working range where the method is accurate. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net | Ensures the reproducibility and reliability of the analytical results. |

| Accuracy | The closeness of the test results obtained by the method to the true value. researchgate.net | Confirms that the method is measuring the correct amount of the analyte. |

| LOD | The lowest concentration of an analyte that can be reliably detected. ijprajournal.com | Determines the sensitivity of the method for detecting trace amounts. |

| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. ijprajournal.com | Defines the lower limit of the quantitative range of the method. |

Sample Preparation and Matrix Effects in Biological Sample Analysis

The analysis of levoxadrol hydrochloride in biological samples such as plasma, urine, or tissue homogenates presents unique challenges due to the complexity of the sample matrix. nih.gov Biological matrices contain numerous endogenous components like proteins, lipids, salts, and metabolites that can interfere with the analysis. nih.govchromatographytoday.com Therefore, a crucial step before instrumental analysis is sample preparation. nih.gov

The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the analytical instrument. tiaft.org Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the biological sample to precipitate proteins, which are then removed by centrifugation. medipharmsai.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases. tiaft.org

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while the interfering components are washed away. The analyte is then eluted with a suitable solvent. nih.gov

Matrix Effects

In mass spectrometry-based methods like LC-MS/MS, co-eluting matrix components can significantly impact the ionization efficiency of the analyte, a phenomenon known as the matrix effect. medipharmsai.com This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the signal), both of which can compromise the accuracy and reproducibility of the results. chromatographytoday.commedipharmsai.com

To mitigate matrix effects, several strategies can be employed: medipharmsai.com

Effective Sample Cleanup: Utilizing more rigorous sample preparation techniques like SPE to remove a greater proportion of interfering components. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the interfering matrix components. medipharmsai.com

Use of an Internal Standard: An internal standard, ideally a stable isotope-labeled version of the analyte, is added to the samples and standards. Since the internal standard is affected by the matrix in the same way as the analyte, it can be used to correct for variations in the signal. medipharmsai.com

Table 2: Common Sample Preparation Techniques for Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation | Proteins are denatured and precipitated by adding an organic solvent or a strong acid. medipharmsai.com | Simple, fast, and inexpensive. | Non-selective, may not remove all interferences. medipharmsai.com |

| Liquid-Liquid Extraction | The analyte is partitioned between two immiscible liquid phases based on its solubility. tiaft.org | Can provide good sample cleanup and concentration. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent. nih.gov | High selectivity, excellent sample cleanup, and can handle small sample volumes. | Can be more expensive and require method development. |

Future Directions and Emerging Research Avenues for Levoxadrol Hydrochloride

Integration of Multi-Omics Data in Preclinical Assessment

To achieve a deeper understanding of Levoxadrol (B1675189) hydrochloride's biological impact, future preclinical assessments can integrate multi-omics data. This approach moves beyond single-target interaction to provide a holistic view of the molecular changes induced by the compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the cellular and systemic responses to Levoxadrol hydrochloride. nih.govaspect-analytics.com

This integrated analysis can elucidate the full spectrum of pathways modulated by the compound, potentially uncovering mechanisms of action that are independent of NMDA receptor antagonism. nih.gov For instance, proteomics can identify downstream protein expression changes, while metabolomics can reveal shifts in metabolic pathways, offering a comprehensive picture of the drug's effects. aspect-analytics.commdpi.com This is particularly crucial for a central nervous system (CNS) active agent, where complex network interactions define therapeutic and off-target effects. nih.gov Such analyses can help in identifying novel biomarkers for drug response and in understanding the molecular basis of its anesthetic and dissociative properties. mdpi.com

| Omics Layer | Analytical Technique | Potential Research Question | Example Data Output |

|---|---|---|---|

| Genomics | Whole Genome Sequencing | Are there genetic variants that influence sensitivity to Levoxadrol hydrochloride? | Identification of SNPs in genes related to glutamate (B1630785) signaling or drug metabolism. |

| Transcriptomics | RNA-Sequencing | Which genes are up- or down-regulated in neuronal cells following exposure? | Differential expression of genes involved in synaptic plasticity and neuroinflammation. |

| Proteomics | Mass Spectrometry | How does the compound alter the protein landscape at the synapse? | Changes in the abundance of synaptic scaffolding proteins and receptor subunits. |

| Metabolomics | LC-MS/GC-MS | What is the impact on neurotransmitter and energy metabolism pathways? | Alterations in levels of glutamate, GABA, and Krebs cycle intermediates. |

Development of Advanced Preclinical Models for Complex Disease Pathophysiology

Traditional preclinical models often fail to capture the multifaceted nature of human CNS disorders. nih.gov Future research on Levoxadrol hydrochloride should utilize advanced models that better replicate complex disease pathophysiology. naasonscience.comoncodesign-services.com These models are essential for evaluating the compound's potential in treating neurodegenerative or psychiatric conditions. oncodesign-services.combiocytogen.com

Models such as human-induced pluripotent stem cell (iPSC)-derived neurons and brain organoids offer a platform to study the effects of Levoxadrol hydrochloride on human cells in a three-dimensional, network-level context. nih.gov These systems can be derived from patients with specific diseases, allowing for the investigation of the compound's efficacy in a genetically relevant environment. Furthermore, genetically engineered mouse models that incorporate human-specific mutations (humanized models) can provide more accurate in vivo data on drug efficacy and CNS penetration. nih.govcyagen.com

| Model Type | Key Advantages | Limitations | Application for Levoxadrol Hydrochloride |

|---|---|---|---|

| Traditional (e.g., Rodent Models) | Established protocols, systemic effects can be studied. | Limited translation to human CNS complexity and genetics. nih.gov | Initial screening for anesthetic and analgesic properties. |

| iPSC-Derived Neurons | Human-specific genetics, patient-specific disease modeling. nih.gov | Lack of systemic environment, limited cellular diversity. | Assessing effects on neurotoxicity and synaptic function in human neurons. |

| Brain Organoids | 3D structure, cellular diversity, models early neurodevelopment. nih.gov | Lack of vascularization, high variability. | Investigating impact on neural network formation and activity in a human context. |

| Humanized Mouse Models | In vivo system with a specific human genetic component. cyagen.com | Complex to generate, human gene may not function identically in a mouse system. | Testing efficacy for diseases driven by specific human genes (e.g., certain forms of ALS or Alzheimer's). |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Levoxadrol Hydrochloride

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Levoxadrol hydrochloride in pharmaceutical formulations?

- Methodology: Use reverse-phase HPLC with UV detection, as demonstrated for structurally similar compounds like clonidine hydrochloride. Optimize parameters:

- Column: C18 (e.g., 150 mm × 4.6 mm, 5 µm).

- Mobile phase: Phosphate buffer (pH-adjusted) mixed with methanol or acetonitrile (70:30 ratio).

- Detection wavelength: 200–210 nm for optimal sensitivity .

- Validation: Follow ICH guidelines for linearity (1–10 µg/mL range), precision (RSD <2%), and recovery (98–102%). Cross-validate with mass spectrometry for confirmatory analysis.

Q. How can researchers design experiments to assess Levoxadrol hydrochloride’s receptor-binding specificity?

- Experimental Design:

- In vitro assays: Use radioligand binding studies (e.g., dopamine or NMDA receptors) with competitive displacement protocols.

- Controls: Include known agonists/antagonists (e.g., ketamine for NMDA) to establish baseline activity.

- Data normalization: Express results as % inhibition relative to controls, with triplicate measurements to minimize variability .

Q. What are the critical steps in synthesizing Levoxadrol hydrochloride with high enantiomeric purity?

- Synthesis Protocol:

- Chiral resolution: Employ asymmetric catalysis or chiral stationary-phase chromatography to isolate the active enantiomer.

- Salt formation: React levoxadrol free base with hydrochloric acid under controlled pH (4.5–5.5) to precipitate the hydrochloride salt.

- Characterization: Confirm purity via polarimetry, X-ray crystallography, and NMR (e.g., ¹H/¹³C for structural verification) .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Levoxadrol hydrochloride?

- Contradiction Analysis:

- Pharmacokinetic factors: Evaluate bioavailability using LC-MS/MS to measure plasma concentrations post-administration. Consider hepatic metabolism and blood-brain barrier penetration .

- Experimental models: Compare rodent neurobehavioral assays (e.g., forced swim test) with human-derived neuronal cell lines to identify species-specific responses.

- Meta-analysis: Systematically review existing data using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, solvent effects) .

Q. What strategies optimize Levoxadrol hydrochloride’s stability in aqueous formulations for long-term studies?

- Formulation Optimization:

- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- pH adjustment: Store solutions at pH 3.0–4.0 to minimize degradation.

- Accelerated stability testing: Use Arrhenius equation predictions (40°C/75% RH for 6 months) to extrapolate shelf-life .

Q. How can computational modeling improve the prediction of Levoxadrol hydrochloride’s off-target effects?

- Methodological Approach:

- Molecular docking: Simulate interactions with off-target receptors (e.g., serotonin transporters) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling: Train models on datasets of structurally related compounds to predict ADMET properties.

- Validation: Compare in silico predictions with high-throughput screening (HTS) data to refine model accuracy .

Data Interpretation & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Levoxadrol studies?

- Analysis Workflow:

- Non-linear regression: Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.

- Outlier detection: Apply Grubbs’ test or robust regression methods to exclude anomalous data points.

- Power analysis: Predefine sample sizes (n ≥ 6) to achieve 80% power at α = 0.05 .

Q. How should researchers validate conflicting reports on Levoxadrol’s neuroprotective vs. neurotoxic effects?

- Validation Strategy:

- Dose-ranging studies: Test concentrations spanning 3–4 log units to identify therapeutic windows.

- Biomarker profiling: Measure glial fibrillary acidic protein (GFAP) and TNF-α levels to assess neuroinflammation.

- Independent replication: Collaborate with external labs using standardized protocols (e.g., SOPs for cell culture conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.